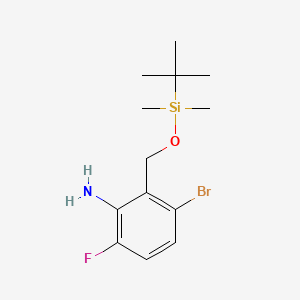

3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline

Description

3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline is a halogenated aniline derivative with a unique substitution pattern. Its structure features a bromine atom at the 3-position, a fluorine atom at the 6-position, and a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at the 2-position. The TBS group enhances the compound’s stability and lipophilicity, making it valuable in synthetic organic chemistry, particularly in multi-step reactions where protecting groups are essential to prevent undesired side reactions . This compound is often utilized as an intermediate in pharmaceutical synthesis, though specific applications remain proprietary due to its recent emergence in commercial catalogs .

Properties

IUPAC Name |

3-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrFNOSi/c1-13(2,3)18(4,5)17-8-9-10(14)6-7-11(15)12(9)16/h6-7H,8,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESAPANHQOOZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrFNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744302 | |

| Record name | 3-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227958-00-0 | |

| Record name | 3-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline typically involves multiple steps:

Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Protection of Hydroxymethyl Group: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline can undergo various types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Deprotection: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the free hydroxymethyl group.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Deprotection: Acidic conditions using hydrochloric acid or basic conditions using tetrabutylammonium fluoride (TBAF).

Major Products

Substitution: Formation of substituted anilines.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Deprotection: Formation of free hydroxymethyl aniline.

Scientific Research Applications

3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential in drug discovery and development.

Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine and fluorine atoms can participate in halogen bonding, while the aniline moiety can engage in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of halogenated anilines, which are characterized by aromatic rings substituted with halogens (Br, F, Cl) and functional groups (e.g., methyl, silyl ethers). Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Halogenated Anilines

*Similarity Index: Calculated using Tanimoto coefficients based on structural fingerprints (where available) .

Key Comparative Insights

Substituent Effects on Reactivity: The TBS-protected hydroxymethyl group in the target compound confers steric bulk and oxidative stability, unlike methyl or benzyl groups in analogs . This makes it less reactive toward electrophilic substitution compared to 2-bromo-4-fluoro-6-methylaniline .

Lipophilicity and Solubility: The TBS group significantly increases lipophilicity (logP ≈ 4.2 predicted), whereas methyl-substituted analogs (e.g., 2-bromo-4-fluoro-6-methylaniline) exhibit lower logP values (~2.8) . This impacts solubility in polar solvents, favoring the use of the TBS derivative in non-aqueous reaction systems.

Synthetic Utility :

- Unlike 6-bromo-2-chloro-4-fluoro-3-methylaniline (which contains chlorine), the target compound’s TBS group allows selective deprotection under mild acidic conditions, enabling sequential functionalization .

- Benzyl-substituted analogs (e.g., 2-bromo-N-(3-fluorobenzyl)-4-methylaniline) are tailored for drug discovery due to enhanced bioavailability, whereas the TBS derivative is primarily a synthetic building block .

Thermal and Oxidative Stability :

- The TBS group mitigates degradation under heating (stable up to 150°C), whereas methyl- or chloro-substituted anilines decompose at lower temperatures (e.g., 2-bromo-4-fluoro-6-methylaniline decomposes at 120°C) .

Research Findings and Limitations

- Synthetic Routes: The compound is synthesized via silylation of a bromo-fluoroaniline precursor, as inferred from analogous methods for TBS-protected intermediates .

- Gaps in Data : Direct experimental data (e.g., NMR, HPLC purity) for the target compound are absent in the provided evidence, necessitating caution in extrapolating properties from structural analogs.

Biological Activity

3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈BrFNO₂Si. The compound features a bromine atom, a fluorine atom, and a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its interactions with various biological targets.

1. Anticancer Activity

Research indicates that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that halogenated anilines can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may interfere with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells. This is particularly relevant for compounds that target topoisomerases or DNA polymerases, enzymes critical for DNA synthesis and integrity .

- Case Studies : In vitro studies using human cancer cell lines (e.g., OVCAR3 ovarian cancer cells) demonstrated that modifications to the aniline structure could enhance cytotoxicity compared to unmodified analogs .

2. Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in tumor progression:

- Tyrosine Kinase Inhibition : The compound's structural similarity to known tyrosine kinase inhibitors suggests it may inhibit pathways critical for cancer cell proliferation. For example, studies on related compounds have shown effective inhibition of mutant forms of protein tyrosine kinases, which are often implicated in various cancers .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Bioavailability : Preliminary data indicate variable bioavailability depending on the route of administration (oral vs. intravenous). For instance, compounds with similar silyl ether functionalities have shown differing absorption rates based on their chemical stability and solubility profiles .

Comparative Biological Activity Table

Q & A

Q. What are the key steps for synthesizing 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline?

Methodological Answer: The synthesis typically involves:

Protection of the hydroxyl group : React 2-amino-6-fluorobenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole as a base, yielding the TBDMS-protected intermediate. This step requires anhydrous conditions (e.g., DMF or THF) to prevent desilylation .

Regioselective bromination : Introduce bromine at the 3-position using a brominating agent (e.g., NBS or Br₂ in a controlled solvent system). Directing effects of the amino and TBDMS groups influence regioselectivity .

Purification : Column chromatography or recrystallization to isolate the product. Purity is confirmed via HPLC (>95%) and NMR .

Q. Key Characterization Data :

Q. How is the TBDMS group stability assessed during storage and reaction conditions?

Methodological Answer :

- Stability Testing :

- Monitoring : Periodic NMR analysis to detect Si-CH₃ signal integrity.

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Methodological Answer :

- Directing Group Strategy : The amino group (-NH₂) directs electrophilic substitution to the para position, but steric hindrance from the bulky TBDMS group may shift selectivity. Use low-temperature bromination (e.g., Br₂ at -20°C in DCM) to minimize di-substitution .

- Alternative Reagents : N-Bromosuccinimide (NBS) with catalytic Lewis acids (e.g., FeCl₃) enhances mono-bromination .

- Validation : Compare HPLC retention times with known brominated isomers (e.g., 3-bromo vs. 5-bromo derivatives) .

Q. What role does this compound play in synthesizing kinase inhibitors?

Methodological Answer :

Q. How to resolve contradictions in reported yields for silylation reactions?

Data Analysis Approach :

Q. What safety protocols are critical for handling this compound?

Safety Guidelines :

- PPE : Gloves, goggles, and lab coats (per P201/P202 codes) .

- Ventilation : Use fume hoods due to potential amine volatility.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent HF release (from fluorine) .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 346.29 g/mol (calculated) | |

| TBDMS Stability (pH) | Stable at pH 6–8; hydrolyzes at <3 | |

| Storage Conditions | 0–6°C, inert atmosphere | |

| Typical Purity (HPLC) | >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.